molecular formula C22H18ClN3O2S2 B2810690 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide CAS No. 886952-84-7

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2810690
CAS No.: 886952-84-7
M. Wt: 455.98
InChI Key: BTKFKVVQXMNZDE-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 455.98. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

  • Novel compounds with thiazole scaffolds have shown potential as cytotoxic agents against human cancer cell lines, indicating the potential of such structures in cancer therapy (Ding et al., 2012).
  • Pyridine linked thiazole derivatives have been synthesized and demonstrated promising anticancer activity, particularly against breast and liver cancer cell lines, underscoring the utility of these compounds in antiproliferative studies (Alqahtani & Bayazeed, 2020).

Antifungal Effects

  • The synthesis of 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives has shown significant antifungal activity, comparable to ketoconazole against various fungi species, suggesting their use in antifungal applications (Kaplancıklı et al., 2013).

Synthesis and Structural Analysis

  • The synthesis of N-benzyl substituted acetamide derivatives containing thiazole and their evaluation for Src kinase inhibitory and anticancer activities provide insights into the structural requirements for biological activity, highlighting the importance of pyridine and thiazole rings (Fallah-Tafti et al., 2011).
  • Fused thiazolo[3,2-a]pyrimidinones synthesis using N-aryl-2-chloroacetamides as building blocks has been explored, with the structural confirmation provided by analytical and spectral studies, illustrating the versatility of these compounds in heterocyclic chemistry (Janardhan et al., 2014).

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-28-18-10-9-17(23)21-20(18)25-22(30-21)26(13-15-6-5-11-24-12-15)19(27)14-29-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKFKVVQXMNZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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